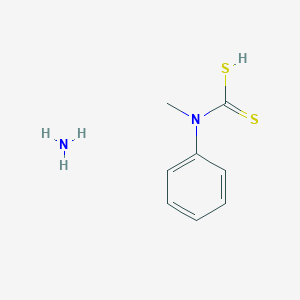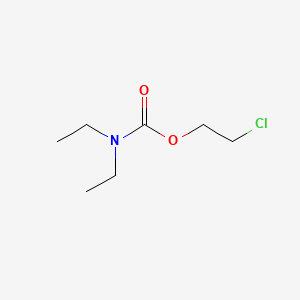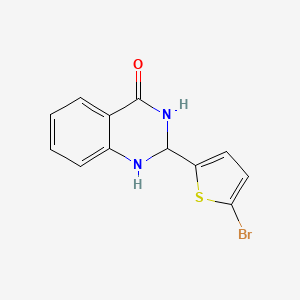
BTYNB isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BTYNB isomer is a small molecule inhibitor known for its ability to selectively inhibit the binding of insulin-like growth factor 2 messenger ribonucleic acid-binding protein 1 (IGF2BP1) to messenger ribonucleic acid (mRNA). This compound has shown significant potential in cancer research, particularly in targeting oncogenic mRNAs such as c-Myc and β-transducin repeat-containing protein 1 (β-TrCP1) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BTYNB isomer involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. Generally, the synthesis may involve:
Formation of Intermediates: Initial steps may include the preparation of key intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts under controlled conditions to form the desired this compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification processes. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
BTYNB isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
BTYNB isomer has a wide range of scientific research applications, including:
Cancer Research: It is used to inhibit the binding of IGF2BP1 to oncogenic mRNAs, thereby reducing the expression of proteins like c-Myc and β-TrCP1. .
Biological Studies: The compound is used to study the role of IGF2BP1 in various biological processes, including cell cycle regulation and apoptosis.
Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting IGF2BP1 and related pathways.
Wirkmechanismus
BTYNB isomer exerts its effects by selectively inhibiting the binding of IGF2BP1 to its target mRNAs. This inhibition leads to the destabilization of these mRNAs, resulting in reduced expression of the encoded proteins. The compound specifically targets oncogenic mRNAs such as c-Myc and β-TrCP1, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
IMP1 Inhibitors: Other inhibitors targeting insulin-like growth factor 2 mRNA-binding protein 1 include compounds like 2-((4-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide.
c-Myc Inhibitors: Compounds such as 10058-F4 and 10074-G5 are known to inhibit c-Myc by disrupting its interaction with Max.
Uniqueness
BTYNB isomer is unique in its selective inhibition of IGF2BP1 binding to mRNAs, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in cancer research and drug development .
Eigenschaften
Molekularformel |
C12H9BrN2OS |
|---|---|
Molekulargewicht |
309.18 g/mol |
IUPAC-Name |
2-(5-bromothiophen-2-yl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C12H9BrN2OS/c13-10-6-5-9(17-10)11-14-8-4-2-1-3-7(8)12(16)15-11/h1-6,11,14H,(H,15,16) |
InChI-Schlüssel |
PTORCHCLFMJDLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(S3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




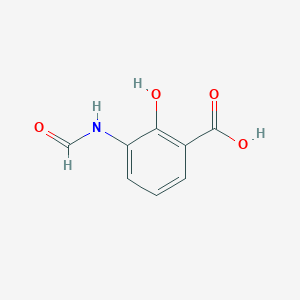
![Morphin-N-oxyd ditartarate [German]](/img/structure/B13734866.png)
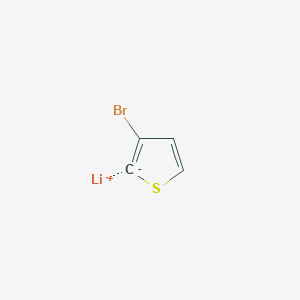


![4'-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13734887.png)
![4,4'-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide](/img/structure/B13734895.png)

![1-Azaspiro[2.7]decane](/img/structure/B13734906.png)
